molecular formula C40H44N2O4 B2987766 3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide CAS No. 325764-26-9

3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide

Cat. No.: B2987766
CAS No.: 325764-26-9
M. Wt: 616.802
InChI Key: SINRXHSTPVXJOU-UHFFFAOYSA-N
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Description

This compound features a cyclopropane core substituted with two carboxamide groups at the 1,2-positions. Each carboxamide is further functionalized with a 4-(4-(tert-pentyl)phenoxy)phenyl moiety. The tert-pentyl group (2-methylbutan-2-yl) introduces significant steric bulk and hydrophobicity, while the phenoxy-phenyl linkage provides rigidity and π-conjugation.

Properties

IUPAC Name

1-N,2-N-bis[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O4/c1-8-39(4,5)27-10-18-31(19-11-27)45-33-22-14-29(15-23-33)41-37(43)35-26(3)36(35)38(44)42-30-16-24-34(25-17-30)46-32-20-12-28(13-21-32)40(6,7)9-2/h10-25,35-36H,3,8-9H2,1-2,4-7H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRXHSTPVXJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C(C3=C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane core with two dicarboxamide groups and multiple phenoxy substituents. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting that it may possess antimicrobial properties, though specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Some findings point to anti-inflammatory activity, potentially through the modulation of inflammatory pathways.

Research indicates that 3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide may induce apoptosis in cancer cells via several mechanisms:

  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in colon cancer cells, leading to increased cell death rates.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Case Studies

A study conducted on human colon cancer cell lines demonstrated significant reductions in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Activity Spectrum

The compound has been tested against a range of bacterial strains, showing varying degrees of efficacy. Notably:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Limited activity observed against Escherichia coli.

Mechanisms

The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that the compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This indicates its potential as an anti-inflammatory agent.

Data Tables

Biological ActivityEffect ObservedIC50 (µM)
AnticancerInduction of apoptosis in colon cancer cells15
AntimicrobialInhibition of Staphylococcus aureus growth20
Anti-inflammatoryReduction of TNF-alpha levels in macrophagesN/A

Comparison with Similar Compounds

(a) N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide (BA96452)
  • Molecular Formula : C32H28N2O4
  • Molecular Weight : 504.58 g/mol
  • Key Differences: Replaces tert-pentyl phenoxy with benzyloxy groups.
  • Synthesis : Likely involves cyclopropane ring formation via carbene addition or [2+1] cycloaddition, similar to methods in , which reports a 51% yield for a related cyclopropane-carboxamide . The benzyloxy substituents may simplify synthesis compared to the bulky tert-pentyl groups in the target compound.
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Applications : Registered pesticide (fungicide/herbicide).
  • Key Differences : Single carboxamide on cyclopropane, fused with a tetrahydrofuran ring.
  • The target compound’s dual carboxamide groups and tert-pentyl phenoxy substituents may enhance binding specificity or persistence in biological systems .

Physicochemical Properties

Property Target Compound BA96452 Cyprofuram
Molecular Weight ~650–700 g/mol (estimated) 504.58 g/mol ~280–300 g/mol (estimated)
Hydrophobicity High (tert-pentyl phenoxy) Moderate (benzyloxy) Moderate (chlorophenyl)
Solubility Likely low in water, high in organic solvents Higher aqueous solubility Moderate (depends on formulation)
Stability Enhanced steric protection of cyclopropane Standard Moderate (prone to hydrolysis)

Key Research Findings

  • Synthetic Routes : Cyclopropane-carboxamides are typically synthesized via carbene insertion or cycloaddition, but bulky substituents necessitate tailored conditions (e.g., elevated temperatures or catalysts) .
  • Structure-Activity Relationships (SAR) : Bulky, hydrophobic groups (e.g., tert-pentyl) enhance lipid solubility and bioavailability, critical for agrochemical penetration into plant tissues or fungal membranes. Dual carboxamide groups may enable chelation or multi-target interactions .

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